N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide
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Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide, also known as AMTB, is a compound that has been extensively studied for its effects on ion channels. This compound has been shown to have a selective inhibitory effect on the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperatures.
Scientific Research Applications
Photodynamic Therapy Application
- The compound N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide and its derivatives demonstrate potential in photodynamic therapy for cancer treatment. They exhibit high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in this context (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
- Sulfonamide derivatives, including those related to the compound , have shown promising results in antitumor screens, particularly as cell cycle inhibitors in cancer cell lines. These compounds have progressed to clinical trials due to their potential as antitumor agents (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
Cognitive Enhancing Properties
- Certain derivatives have been identified to enhance cognitive abilities. For example, SB-399885, a compound structurally similar to the one of interest, is a potent 5-HT6 receptor antagonist with cognitive enhancing properties, potentially useful in treating disorders like Alzheimer's disease and schizophrenia (Hirst, Stean, Rogers, Sunter, Pugh, Moss, Bromidge, Riley, Smith, Bartlett, Heidbreder, Atkins, Lacroix, Dawson, Foley, Regan, & Upton, 2006).
Anticancer Potential
- Novel aminothiazole-paeonol derivatives, similar to the subject compound, have shown high anticancer potential against several cancer cell lines, suggesting the promise of sulfonamide derivatives in developing anticancer agents (Tsai, Kapoor, Huang, Lin, Liang, Lin, Huang, Liao, Chen, Huang, & Hsu, 2016).
Alzheimer's Disease Treatment
- Some derivatives have been synthesized with the potential to inhibit acetylcholinesterase, making them relevant in the context of Alzheimer's disease treatment. These compounds could serve as lead structures for designing more potent inhibitors for this neurodegenerative disorder (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).
Anticholinesterase and Antioxidant Activities
- The N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives have been evaluated for their anticholinesterase and antioxidant effects, indicating their potential therapeutic application in neurodegenerative and oxidative stress-related conditions (Mphahlele, Gildenhuys, & Zamisa, 2021).
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S2/c1-13-11-16(22-2)3-4-17(13)24(20,21)18-8-5-14(6-9-19)15-7-10-23-12-15/h3-4,7,10-12,14,18-19H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZQQHBSHWEEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide |
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